molecular formula C14H16F3NO3 B2392667 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide CAS No. 1421522-53-3

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2392667
CAS No.: 1421522-53-3
M. Wt: 303.281
InChI Key: BQKKJMMHRFRISF-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group at the 2-position and a complex 3-hydroxy-4-(hydroxymethyl)cyclopentyl group at the nitrogen atom. This molecular architecture combines a privileged benzamide scaffold, common in medicinal chemistry , with the distinct physicochemical properties imparted by the trifluoromethyl group. The inclusion of a trifluoromethyl (-CF3) group is a strategic modification in drug discovery, known to enhance metabolic stability, influence lipophilicity, and improve binding affinity through electron-withdrawing effects and potential halogen bonding interactions . The cyclopentyl ring decorated with both hydroxy and hydroxymethyl functional groups adds significant three-dimensional complexity and potential for hydrogen bonding, which can be critical for specific target engagement. Compounds containing benzamide and trifluoromethyl moieties are investigated across various therapeutic areas, including oncology and neurology, and as tools for biochemical research . Researchers can utilize this chemical as a key intermediate in synthetic routes, a building block for constructing more complex molecules, or as a candidate for high-throughput screening campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and referencing the safety data sheet prior to use.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)13(21)18-9-5-8(7-19)12(20)6-9/h1-4,8-9,12,19-20H,5-7H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKKJMMHRFRISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the cyclopentyl ring, introducing the hydroxyl and hydroxymethyl groups through selective functionalization reactions. The benzamide moiety is then attached via an amide bond formation reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide group would produce an amine.

Scientific Research Applications

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique properties may be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous benzamides highlights key differences in substituent effects, biological activity, and physicochemical properties.

2.1 Structural Analogues and Substituent Effects

The table below summarizes critical comparisons:

Compound Name Substituents/Backbone Key Properties/Biological Activity References
Target Compound Cyclopentyl (-OH, -CH2OH), 2-CF3 High polarity (hydroxyls), potential CNS activity (CF3)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 2-OH, 4-Cl, 3-CF3 on phenyl ring Enhanced solubility (-OH), halogenated stability
Flutolanil (N-(3-isopropoxyphenyl)-2-CF3-benzamide) 3-isopropoxy, 2-CF3 Pesticide (lipophilic isopropoxy enhances bioactivity)
N-Phenyl-4-(trifluoromethoxy)benzamide 4-O-CF3, phenylamide High thermal stability (trifluoromethoxy)
2-Hydroxy-N-(4-methylphenyl)benzamide 2-OH, 4-methylphenyl Precursor for benzoxazepines (pharmaceutical intermediates)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Thiazolidinone-benzamide hybrid Crystallographic stability (rigid heterocycle)
2.2 Physicochemical and Spectral Properties
  • Polarity and Solubility : The target compound’s hydroxyl and hydroxymethyl groups increase polarity compared to flutolanil (isopropoxy) or N-phenyl-4-(trifluoromethoxy)benzamide. This may reduce logP values, as seen in 2-hydroxybenzamides .
  • Stability : The trifluoromethyl group in the target compound, as in flutolanil, confers resistance to metabolic degradation . IR spectroscopy (e.g., absence of C=O at 1663–1682 cm⁻¹ in triazoles ) is critical for confirming tautomeric states in analogs, though this is less relevant for the target.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Molecular Formula : C14_{14}H16_{16}F3_3N\O3_3
  • Molecular Weight : Approximately 303.28 g/mol
  • Functional Groups : It contains a trifluoromethyl group, hydroxymethyl, and hydroxy functionalities attached to a cyclopentyl ring and a benzamide moiety. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Below are some key findings:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. For instance, derivatives with trifluoromethyl groups have shown to inhibit tumor growth in various cancer cell lines. A study evaluating similar benzamide derivatives found that they can induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Compounds containing hydroxyl groups are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have demonstrated that related compounds can significantly reduce inflammation markers in macrophage models.

Case Studies

  • In Vitro Studies on Cell Lines :
    • A study examined the effects of this compound on A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability at concentrations above 10 µM, indicating potential cytotoxic effects against lung cancer cells.
    • Another study evaluated the compound's effect on NIH-3T3 mouse embryo fibroblasts, revealing low toxicity at concentrations below 10 mM, suggesting a favorable safety profile for further development .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammatory responses. For example, the trifluoromethyl group may enhance binding affinity to target proteins, modulating their activity and leading to desired therapeutic outcomes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-3-hydroxy-4-methoxybenzamideHydroxymethyl and methoxy groupsAnti-inflammatory
2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamideChlorine substitutionP2X7 receptor inhibition
4-fluoro-N-cyclopentyl-benzamideFluorine substitutionAnticancer activity

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Q & A

Basic: What are the recommended synthetic routes for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis typically involves coupling the cyclopentyl amine derivative with 2-(trifluoromethyl)benzoyl chloride. Key steps include:

  • Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility, while controlled temperatures (0–25°C) prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water improves purity .
    Yield optimization : Pre-activate the carboxylic acid with EDC/HOBt for 30 min before adding the amine. Monitor pH (neutral to slightly basic) to avoid hydrolysis of the trifluoromethyl group .

Basic: What spectroscopic and computational methods are most effective for characterizing the stereochemistry of the cyclopentyl moiety?

Answer:

  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to resolve spatial relationships between hydroxy/hydroxymethyl groups on the cyclopentane ring. 19F^{19}\text{F} NMR confirms trifluoromethyl integrity .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction; the hydroxy groups often form intramolecular hydrogen bonds stabilizing the conformation .
  • DFT calculations : Compare computed 13C^{13}\text{C} chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate stereoisomers .

Advanced: How does the hydroxymethyl group on the cyclopentane ring influence the compound’s bioavailability and metabolic stability in preclinical models?

Answer:

  • Lipophilicity : The hydroxymethyl group reduces logP compared to alkyl-substituted analogs, improving aqueous solubility. Use shake-flask assays (pH 7.4 buffer) to quantify .
  • Metabolism : The hydroxy group may undergo glucuronidation or sulfation. Perform liver microsome assays (human/rat) with LC-MS/MS to identify phase II metabolites .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption. Hydroxymethyl enhances polar surface area, potentially reducing passive diffusion but enabling active transport via solute carriers .

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values in kinase inhibition assays)?

Answer:

  • Assay validation : Confirm target specificity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Check for off-target effects via kinome-wide profiling .
  • Buffer conditions : Variations in pH, DMSO concentration, or ionic strength (e.g., Mg2+^{2+} in kinase buffers) may alter activity. Standardize protocols using HEPES (pH 7.5) and ≤1% DMSO .
  • Compound integrity : Verify stability under assay conditions via HPLC-UV. Degradation products (e.g., hydrolysis of the amide bond) may confound results .

Advanced: How can computational modeling guide the design of analogs with improved target binding while retaining the cyclopentyl scaffold?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins. The cyclopentyl hydroxy group may form hydrogen bonds with catalytic lysines or aspartates .
  • MD simulations : Simulate ligand-protein dynamics (GROMACS) to assess conformational stability. Hydroxymethyl flexibility could modulate binding kinetics .
  • SAR analysis : Replace the trifluoromethyl group with chloro or cyano substituents to evaluate electronic effects on binding affinity. QSAR models (CoMFA/CoMSIA) quantify substituent contributions .

Basic: What are the key stability challenges for this compound under storage and in vitro assay conditions?

Answer:

  • Hydrolysis : The amide bond is susceptible to hydrolysis in acidic/basic conditions. Store lyophilized at -20°C; reconstitute in anhydrous DMSO for assays .
  • Oxidation : The hydroxymethyl group may oxidize to a carboxylate. Add antioxidants (e.g., BHT) to solid formulations or use inert atmospheres (N2_2) during handling .
  • Light sensitivity : The trifluoromethylbenzamide moiety may degrade under UV light. Use amber vials and conduct experiments under low-light conditions .

Advanced: What mechanistic insights explain the compound’s selectivity between structurally similar targets (e.g., kinases vs. GPCRs)?

Answer:

  • Pharmacophore mapping : Compare electrostatic surfaces (MOLCAD) to identify regions critical for target engagement. The cyclopentyl group’s rigidity may exclude bulkier binding pockets .
  • Allosteric modulation : The hydroxymethyl group might bind to allosteric sites in kinases but not GPCRs. Use mutagenesis (e.g., alanine scanning) to confirm critical residues .
  • Kinetic profiling : SPR or ITC measures binding kinetics (kon_\text{on}/koff_\text{off}). Slower dissociation rates for kinases suggest stronger hydrophobic interactions with the trifluoromethyl group .

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